An In-Depth Technical Guide to trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride: A Potent Inhibitor of Lysine-Specific Demethylase 1
An In-Depth Technical Guide to trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride: A Potent Inhibitor of Lysine-Specific Demethylase 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of epigenetic drug discovery, the targeted inhibition of histone-modifying enzymes has emerged as a promising therapeutic strategy for a multitude of diseases, most notably cancer. Among these enzymes, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, has garnered significant attention. LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme responsible for the demethylation of mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9). By modulating the methylation status of these key histone marks, LSD1 plays a critical role in the regulation of gene expression. Its overexpression has been correlated with poor prognosis in various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer, making it a compelling target for therapeutic intervention.[1][2][3]
This technical guide provides a comprehensive overview of trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride , a potent, irreversible inhibitor of LSD1. This compound belongs to the class of trans-2-phenylcyclopropylamine (tranylcypromine) analogues, which are known to covalently modify the FAD cofactor of LSD1.[4][5] The strategic incorporation of a bromine atom at the para-position of the phenyl ring enhances its inhibitory activity and provides a valuable tool for researchers studying the biological functions of LSD1 and for drug development professionals exploring novel epigenetic therapies.
This document will delve into the compound's physicochemical properties, provide a detailed (proposed) synthetic route, elucidate its mechanism of action, and present established protocols for its in-vitro and in-vivo evaluation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride are summarized below.
| Property | Value | Source |
| Chemical Formula | C₉H₁₁BrClN | [4][6] |
| Molecular Weight | 248.55 g/mol | [6] |
| CAS Number | 1228092-84-9 | [4] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Stereochemistry | trans-(1R,2S) | [4][6] |
| IUPAC Name | (1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride | [6] |
| SMILES | N[C@H]1C1.Cl | [4][6] |
Synthesis and Characterization
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride.
Experimental Protocol: Synthesis
Step 1: Synthesis of trans-2-(4-bromophenyl)cyclopropanecarboxylic acid
This key intermediate can be synthesized from 4-bromostyrene and ethyl diazoacetate via a cyclopropanation reaction, followed by hydrolysis of the resulting ester.[7][9]
-
To a solution of 4-bromostyrene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a rhodium(II) or copper(I) catalyst.
-
Slowly add ethyl diazoacetate to the reaction mixture at a controlled temperature. The diazo compound is hazardous and should be handled with extreme caution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Purify the resulting ethyl trans-2-(4-bromophenyl)cyclopropanecarboxylate by column chromatography.
-
Hydrolyze the ester to the carboxylic acid using a base such as sodium hydroxide in an alcohol/water mixture, followed by acidification.
Step 2: Curtius Rearrangement to form trans-2-(4-bromophenyl)cyclopropanamine
The Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with retention of configuration.[10][11][12][13][14]
-
Convert the carboxylic acid from Step 1 to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.
-
React the acyl chloride with sodium azide in a suitable solvent (e.g., acetone or toluene) to form the acyl azide. Acyl azides are potentially explosive and should be handled with care and not isolated if possible.
-
Gently heat the acyl azide solution to induce the Curtius rearrangement, forming the isocyanate.
-
Hydrolyze the isocyanate in situ by adding aqueous acid and heating to afford the racemic trans-2-(4-bromophenyl)cyclopropanamine.
Step 3: Chiral Resolution of the Enantiomers
Resolution of the racemic amine is crucial to obtain the desired (1R,2S) enantiomer. This is typically achieved by forming diastereomeric salts with a chiral acid.[15][16]
-
Dissolve the racemic amine in a suitable solvent (e.g., ethanol or methanol).
-
Add a solution of a chiral resolving agent, such as (+)-tartaric acid or a derivative, to the amine solution.
-
Allow the diastereomeric salts to crystallize. The salt of one enantiomer will typically be less soluble and precipitate out.
-
Isolate the crystals by filtration and recrystallize to enhance diastereomeric purity.
-
Liberate the free amine from the resolved salt by treatment with a base.
-
The absolute stereochemistry of the resolved amine should be confirmed by analytical techniques such as X-ray crystallography of the diastereomeric salt or by comparison to known standards.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine in a suitable solvent such as diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Isolate the solid by filtration, wash with the solvent, and dry under vacuum to yield the final product.
Characterization
The identity and purity of the final compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The characteristic signals for the cyclopropyl protons and the aromatic protons of the 4-bromophenyl group should be present.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the final product.
While specific spectra for the title compound are not publicly available, researchers should expect to see characteristic peaks corresponding to the protons on the cyclopropane ring (typically in the 1-3 ppm region in ¹H NMR) and the aromatic protons of the 4-bromophenyl group (in the 7-8 ppm region).
Mechanism of Action: LSD1 Inhibition
trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride acts as a mechanism-based, irreversible inhibitor of LSD1. Its mechanism of action is analogous to that of its parent compound, tranylcypromine.[4][5]
Caption: Mechanism of irreversible inhibition of LSD1 by trans-2-phenylcyclopropylamine analogues.
The inhibition process involves the following key steps:
-
Binding to the Active Site: The inhibitor binds to the active site of LSD1, in proximity to the FAD cofactor.
-
Oxidation: The amine group of the inhibitor undergoes a single-electron oxidation by the FAD cofactor.
-
Radical Formation and Ring Opening: This oxidation generates a radical cation intermediate, which leads to the homolytic cleavage of the cyclopropane ring.
-
Covalent Adduct Formation: The resulting reactive species forms a stable covalent bond with the N5 atom of the FAD cofactor, leading to the irreversible inactivation of the enzyme.[1][17]
The presence of the 4-bromophenyl group is thought to enhance the binding affinity and inhibitory potency of the compound through interactions with the hydrophobic pocket of the LSD1 active site.
In-Vitro and In-Vivo Evaluation
A series of well-established assays can be employed to characterize the inhibitory activity and biological effects of trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride.
In-Vitro Assays
1. LSD1 Inhibition Assay (Biochemical)
Several methods can be used to measure the direct inhibition of LSD1 enzymatic activity. A common and robust method is a horseradish peroxidase (HRP)-coupled assay that detects the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.
Protocol: HRP-Coupled Fluorometric Assay
-
Reagents: Recombinant human LSD1/CoREST complex, dimethylated H3K4 peptide substrate, horseradish peroxidase, and a fluorogenic HRP substrate (e.g., Amplex Red).
-
Procedure:
-
Incubate varying concentrations of the inhibitor with the LSD1 enzyme in an appropriate assay buffer.
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
-
After a set incubation period, add the HRP and fluorogenic substrate.
-
Measure the fluorescence intensity, which is proportional to the amount of H₂O₂ produced and thus to the LSD1 activity.
-
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
2. Selectivity Assays
To assess the selectivity of the inhibitor, similar enzymatic assays should be performed against related FAD-dependent enzymes, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).
3. Cellular Assay: Western Blot for Histone Methylation
This assay determines the ability of the inhibitor to increase histone methylation levels in a cellular context.[6][18][19][20][21]
Protocol: Western Blot Analysis
-
Cell Culture: Treat a relevant cancer cell line (e.g., an AML cell line like MV4-11) with increasing concentrations of the inhibitor for a specified time (e.g., 24-72 hours).
-
Histone Extraction: Isolate histones from the treated cells using an acid extraction protocol.
-
SDS-PAGE and Western Blot: Separate the histone proteins by SDS-PAGE, transfer them to a membrane, and probe with specific antibodies against H3K4me2 and total H3 (as a loading control).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative increase in H3K4me2 levels upon inhibitor treatment.
Caption: Experimental workflow for Western blot analysis of histone methylation.
In-Vivo Evaluation
Animal Models
To assess the in-vivo efficacy of the inhibitor, xenograft models are commonly used. For diseases like AML, immunodeficient mouse strains such as NOD/SCID or NSG™ are engrafted with human AML cell lines or patient-derived leukemia cells.[22][23][24][25]
Protocol: AML Xenograft Model
-
Engraftment: Inject human AML cells (e.g., MV4-11) intravenously or subcutaneously into immunodeficient mice.
-
Treatment: Once the leukemia is established (as monitored by bioluminescence imaging or peripheral blood analysis), begin treatment with the LSD1 inhibitor. The compound is typically administered orally or via intraperitoneal injection. A vehicle control group is essential.
-
Monitoring: Monitor tumor burden and animal health throughout the study.
-
Endpoint Analysis: At the end of the study, assess the therapeutic efficacy by comparing the tumor size, leukemia cell infiltration in various organs (e.g., bone marrow, spleen), and overall survival between the treated and control groups.
Safety and Handling
trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information. General handling guidelines include:
-
Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses.
-
Ventilation: Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
trans-(1R,2S)-2-(4-bromophenyl)cyclopropanamine hydrochloride is a valuable chemical probe for studying the role of LSD1 in health and disease. Its potency and irreversible mechanism of action make it a powerful tool for elucidating the downstream consequences of LSD1 inhibition. The detailed protocols and background information provided in this guide are intended to facilitate its effective use by researchers in academia and industry. As the field of epigenetics continues to evolve, the development and characterization of selective chemical inhibitors like this one will be instrumental in translating our understanding of epigenetic regulation into novel therapeutic strategies.
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